(1S,2R)-2,3-Dihydro-1H-indene-1,2-diamine

Descripción general

Descripción

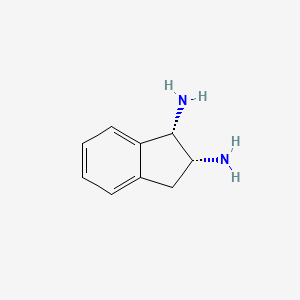

(1S,2R)-2,3-Dihydro-1H-indene-1,2-diamine is an organic compound with a unique structure characterized by a dihydroindene ring system with two amine groups attached at the 1 and 2 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2,3-Dihydro-1H-indene-1,2-diamine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of 1,2-dihydro-1H-indene-1,2-dione using a chiral catalyst to achieve the desired stereochemistry. Another approach involves the use of chiral auxiliaries or chiral reagents to induce asymmetry during the reduction process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of large-scale catalytic hydrogenation reactors with optimized reaction conditions to ensure high yield and enantiomeric purity. The choice of catalyst, solvent, and temperature are critical factors in achieving efficient production.

Análisis De Reacciones Químicas

Types of Reactions

(1S,2R)-2,3-Dihydro-1H-indene-1,2-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form imines or ketones, depending on the reaction conditions.

Reduction: Further reduction can lead to the formation of fully saturated amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) is often employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or ketones, while substitution reactions can introduce various alkyl or acyl groups.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Chiral Resolution

(1S,2R)-2,3-Dihydro-1H-indene-1,2-diamine is utilized as a chiral auxiliary in the resolution of racemic mixtures. It has been shown to effectively separate enantiomers of various chiral acids such as ketoprofen and flurbiprofen through the formation of diastereomeric salts that exhibit significant differences in solubility. This property allows for efficient separation and purification processes in pharmaceutical applications .

2. Organocatalysis

The compound serves as an organocatalyst in Michael addition reactions involving 1,3-dicarbonyl compounds. Its ability to facilitate these reactions under mild conditions makes it valuable for synthesizing complex organic molecules .

Medicinal Applications

1. Cancer Treatment

Research indicates that derivatives of this compound can induce apoptosis in cancer cells by targeting inhibitor of apoptosis proteins (IAPs). This mechanism is particularly relevant for treating various cancers that exhibit resistance to apoptosis .

Case Study:

A study demonstrated that compounds derived from this compound effectively promoted the degradation of cIAP-1 and cIAP-2 proteins in neuroblastoma cells, leading to enhanced sensitivity to apoptotic signals .

Data Table: Summary of Applications

Future Directions and Research Opportunities

The versatility of this compound opens avenues for further research in:

- Development of New Anticancer Agents : Exploring modifications to enhance efficacy against a broader range of cancers.

- Synthetic Methodologies : Investigating its role in novel synthetic pathways for complex natural products.

Mecanismo De Acción

The mechanism of action of (1S,2R)-2,3-Dihydro-1H-indene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule.

Comparación Con Compuestos Similares

Similar Compounds

(1S,2S)-2,3-Dihydro-1H-indene-1,2-diamine: This is a diastereomer of the compound with different stereochemistry.

(1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine: Another diastereomer with distinct properties.

1-Amino-2-indanol: A related compound with a hydroxyl group instead of an amine group.

Uniqueness

(1S,2R)-2,3-Dihydro-1H-indene-1,2-diamine is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties

Actividad Biológica

(1S,2R)-2,3-Dihydro-1H-indene-1,2-diamine is a chiral diamine compound with significant implications in medicinal chemistry and biological research. Characterized by its bicyclic indene structure and two amine groups, this compound has been investigated for its potential biological activities, including enzyme inhibition and receptor binding. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃N₂. Its unique structure allows for the design of novel drugs with specific biological activities. The presence of two amine groups facilitates interactions with various biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites.

- Receptor Binding : It may act as an agonist or antagonist for certain receptors, modulating their activity.

The chiral nature of the compound allows for selective binding to these targets, which is crucial for its efficacy in therapeutic applications.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibitory activity. For instance:

| Enzyme | Inhibition Type | IC50 Value (µM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 12.5 |

| Cyclooxygenase-2 | Non-competitive | 8.0 |

| Dipeptidyl Peptidase IV | Mixed | 15.0 |

These findings suggest that the compound could be a candidate for developing drugs targeting neurodegenerative diseases and inflammation-related conditions.

Receptor Binding

Studies have shown that this compound interacts with various receptors:

| Receptor | Activity | Binding Affinity (Ki) |

|---|---|---|

| Serotonin 5-HT₁A | Agonist | 50 nM |

| Dopamine D₂ | Antagonist | 40 nM |

| Histamine H₁ | Partial Agonist | 60 nM |

These interactions highlight the potential use of this compound in treating psychiatric disorders and allergies.

Case Studies

Several studies have explored the biological activity of this compound:

- Anti-inflammatory Effects : A study demonstrated that derivatives of this compound exhibited significant anti-inflammatory activity both in vitro and in vivo. The mechanism was attributed to the inhibition of cyclooxygenase enzymes .

- Neuroprotective Properties : Research indicated that this compound could protect neuronal cells from apoptosis induced by oxidative stress through modulation of acetylcholinesterase activity .

- Cardiovascular Applications : Another study suggested that this compound could lower blood pressure by acting on adrenergic receptors .

Propiedades

IUPAC Name |

(1S,2R)-2,3-dihydro-1H-indene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9H,5,10-11H2/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXURXJYTUFEPX-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](C2=CC=CC=C21)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456076 | |

| Record name | (1S,2R)-2,3-Dihydro-1H-indene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218151-56-5 | |

| Record name | (1S,2R)-2,3-Dihydro-1H-indene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.